molecular formula C12H16N4O2S B3282614 4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide CAS No. 753470-06-3

4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide

Cat. No. B3282614
CAS RN: 753470-06-3
M. Wt: 280.35 g/mol
InChI Key: KJRDDULSZCFHRF-UHFFFAOYSA-N
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Description

The compound “4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide” is a product used for proteomics research . It has a molecular weight of 280.35 .


Molecular Structure Analysis

The molecular formula of this compound is C12H16N4O2S . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC might be available in specific databases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. Its molecular weight is 280.34604 , but other properties like melting point, boiling point, solubility, etc., are not provided.

Scientific Research Applications

Antiproliferative Activity in Cancer Cells

The compound has been investigated for its antiproliferative effects against various cancer cell lines. Notably, 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol —a derivative of this compound—displayed low micromolar GI50 values. It induced poly(ADP-ribose) polymerase 1 (PARP-1) cleavage, activated caspase 9 (an initiator enzyme in the apoptotic cascade), and led to microtubule-associated protein 1-light chain 3 (LC3) fragmentation. Additionally, it reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

EGFR Kinase Inhibition

In silico design and synthesis of derivatives containing the pyridin-4-yl moiety revealed promising results in terms of EGFR kinase inhibition. These compounds were evaluated for their anticancer activity against human cancer cell lines, including MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cervix uteri cancerous tissues) .

Antimycobacterial Properties

N-(pyridin-4-yl) salicylamides, structurally related to our compound, have shown potential as wide-spectrum antimycobacterial substances. Their activity depends on the balance between hydrophobicity and electron-withdrawing substituents on the phenyl and pyridine rings .

Antiviral Activity

Novel 3-(pyridin-4-yl)-1,2,4-triazines, synthesized using atom-economical approaches, demonstrated activity against the vaccinia virus. Among them, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine emerged as a potent pH indicator for fluorescence-based and ratiometric pH sensing .

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results. It’s always recommended to handle chemical compounds with appropriate safety measures, including avoiding inhalation and contact with skin and eyes .

Future Directions

The future directions of research involving this compound are not specified in the search results. Given its use in proteomics research , it might be involved in studies of protein structure and function, but this would depend on the specific research context.

properties

IUPAC Name

4-pyridin-4-yl-4,6,7,8,9,10-hexahydro-3H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c17-19(18)14-11-4-2-1-3-9-16(11)12(15-19)10-5-7-13-8-6-10/h5-8,12,15H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRDDULSZCFHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NS(=O)(=O)NC(N2CC1)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide
Reactant of Route 2
4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide
Reactant of Route 3
4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide
Reactant of Route 4
4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide
Reactant of Route 5
4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide
Reactant of Route 6
4-pyridin-4-yl-3,4,7,8,9,10-hexahydro-6H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide

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